Cas no 1052650-67-5 (Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
- ethyl 2-{[1,1'-biphenyl]-4-yl}cyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate
- Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate
- SY266433
- SY266434
- Ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropanecarboxylate
- Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
-
- MDL: MFCD32642259
- インチ: 1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3
- InChIKey: NEDCGJPIPIYLPR-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1CC1C1C=CC(C2C=CC=CC=2)=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 324
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 26.3
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D780490-1g |
Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate |
1052650-67-5 | 95% | 1g |
$1595 | 2025-02-19 | |
eNovation Chemicals LLC | D780490-1g |
Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate |
1052650-67-5 | 95% | 1g |
$1595 | 2024-07-19 | |
eNovation Chemicals LLC | D780490-1g |
Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate |
1052650-67-5 | 95% | 1g |
$1595 | 2025-02-28 |
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylateに関する追加情報
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (CAS No. 1052650-67-5): A Comprehensive Overview
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, identified by the CAS number 1052650-67-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of cyclopropanecarboxylates, which are known for their unique structural and pharmacological properties. The presence of two phenyl rings in its structure enhances its potential as a building block for more complex molecules, making it a valuable intermediate in drug discovery and synthesis.
The molecular structure of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate consists of a cyclopropane ring substituted with a carboxylic acid ester at one position and two phenyl groups at another. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological assays. The cyclopropane moiety, in particular, is known for its high reactivity and ability to undergo ring-opening reactions, which can be harnessed to create more diverse molecular architectures.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from cyclopropanecarboxylates due to their potential biological activity. For instance, studies have shown that derivatives of this class of compounds exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for treating a range of diseases. The dual phenyl substitution in Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate suggests that it may possess enhanced binding affinity to biological targets, which could be further explored through structural modifications.
One of the most compelling aspects of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is its versatility as a synthetic intermediate. The ester functionality allows for easy hydrolysis or transesterification, enabling chemists to introduce different substituents at will. This flexibility is particularly useful in the development of libraries of compounds for high-throughput screening (HTS) applications. Additionally, the cyclopropane ring can be functionalized through various reactions, such as metal-catalyzed cross-coupling or radical additions, providing multiple pathways to derivatize the core structure.
The pharmacological potential of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate has been investigated in several preclinical studies. Researchers have focused on its interactions with proteins involved in inflammation and cancer progression. Preliminary findings suggest that this compound may modulate the activity of key signaling pathways by binding to specific residues on target proteins. These interactions could lead to the development of new therapeutic strategies for conditions such as arthritis or certain types of cancer.
The synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of cyclopropene derivatives with phenacyl halides or the use of palladium-catalyzed coupling reactions between aryleneboronic acids and cyclopropylesters. Advances in catalytic methods have significantly improved the efficiency of these processes, making it more feasible to produce larger quantities of the compound for research purposes.
In conclusion, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (CAS No. 1052650-67-5) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration as both a synthetic intermediate and a lead compound for drug development. As our understanding of its biological properties continues to grow, so too will its importance in advancing therapeutic innovation.
1052650-67-5 (Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate) 関連製品
- 1214351-67-3(2-Mercapto-3,5,6-trifluoropyridine)
- 2137883-15-7(Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-)
- 351362-72-6(tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate)
- 40443-02-5(3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile)
- 1557406-84-4(Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-)
- 1227582-35-5(6-Amino-5-(3-fluorophenyl)nicotinaldehyde)
- 925005-58-9(6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)
- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)
- 1806395-80-1(1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one)
- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)




